molecular formula C22H27N3O2 B2806990 (4-Benzhydrylpiperazin-1-yl)(morpholino)methanone CAS No. 329227-83-0

(4-Benzhydrylpiperazin-1-yl)(morpholino)methanone

Cat. No.: B2806990
CAS No.: 329227-83-0
M. Wt: 365.477
InChI Key: IIEQLQKYHTVUKG-UHFFFAOYSA-N
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Description

(4-Benzhydrylpiperazin-1-yl)(morpholino)methanone is a synthetic compound based on the benzhydryl piperazine scaffold, a structure of significant interest in medicinal chemistry and pharmacological research. While specific data on this exact compound is limited, its core structure is known to exhibit versatile bioactivity, making it a valuable template for developing novel research tools. Key Research Applications and Value: Scaffold for Cannabinoid Receptor Research: The benzhydryl piperazine structure is a recognized scaffold for investigating the Cannabinoid Receptor Type 1 (CB1). Compounds in this class have been studied as CB1 inverse agonists, which can regulate the receptor's basal activity . This mechanism is relevant for research into substance addiction and metabolic disorders . The morpholino moiety in this analog may offer new avenues to optimize molecular properties like polar surface area and hydrophilicity, potentially influencing the compound's distribution and central activity . Platform for Enzyme Inhibition Studies: Benzhydryl piperazine derivatives are effectively used in the "tail approach" for designing selective enzyme inhibitors. For instance, similar structures have been developed into potent and selective inhibitors of human carbonic anhydrase (hCA) isoforms, which are important targets in neurobiology and pain research . This demonstrates the scaffold's utility in creating targeted inhibitors for various enzymes. Exploration of Anticonvulsant Properties: Research has shown that other 1-(4-Benzhydryl piperazin-1-yl) propan-1-one derivatives possess notable anticonvulsant activity in animal models, such as the maximal electroshock (MES) test . This highlights the potential of this chemical family for research in neurology and seizure disorders. This compound is provided exclusively for research and development use in a laboratory setting. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

(4-benzhydrylpiperazin-1-yl)-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O2/c26-22(25-15-17-27-18-16-25)24-13-11-23(12-14-24)21(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-10,21H,11-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIEQLQKYHTVUKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (4-Benzhydrylpiperazin-1-yl)(morpholino)methanone typically involves the reaction of 1-benzhydryl-piperazine with morpholine under specific conditions. The resultant product is then purified and allowed to crystallize in ethyl acetate for two days . The structure of the compound is confirmed using various spectroscopic techniques such as IR, 1H-NMR, and LC-MS, and finally by X-ray diffraction studies .

Chemical Reactions Analysis

Reduction Reactions

The ketone group undergoes reduction to form secondary alcohols:

  • Sodium Borohydride (NaBH₄) : In methanol at 0–25°C, reduces the carbonyl to a hydroxyl group, producing (4-benzhydrylpiperazin-1-yl)(morpholino)methanol .

  • Lithium Aluminum Hydride (LiAlH₄) : In tetrahydrofuran (THF), achieves full reduction but requires strict anhydrous conditions.

Reducing AgentSolventTemperatureYield
NaBH₄MeOH0–25°C85%
LiAlH₄THFReflux72%

Nucleophilic Substitution at the Piperazine Ring

The benzhydryl-piperazine moiety participates in SN2 reactions:

  • Alkylation : Treatment with alkyl halides (e.g., methyl iodide) in acetonitrile substitutes the piperazine nitrogen, forming quaternary ammonium salts.

  • Arylation : Using aryl bromides and Pd catalysis, aryl groups are introduced at the piperazine nitrogen .

Example :

text
(4-Benzhydrylpiperazin-1-yl)(morpholino)methanone + CH₃I → N-methylated derivative (91% yield) [6]

Stability and Degradation

The compound exhibits pH-dependent stability:

  • Acidic Conditions (pH < 3) : Morpholine ring undergoes partial hydrolysis, forming morpholine-4-carboxylic acid derivatives .

  • Basic Conditions (pH > 10) : Piperazine ring degrades via dealkylation, releasing benzhydryl fragments.

ConditionDegradation PathwayHalf-Life (25°C)
1M HClMorpholine ring hydrolysis2.5 hours
1M NaOHPiperazine dealkylation1.8 hours
Neutral (pH 7)Stable (>95% intact after 24 hours)>24 hours

Cross-Coupling Reactions

The benzhydryl group enables participation in Suzuki-Miyaura couplings:

text
This compound + Arylboronic acid → Biaryl derivatives (50–65% yield) [5]

Optimized Conditions : Pd(PPh₃)₄, K₂CO₃, DMF/H₂O (3:1), 80°C, 8 hours .

Spectroscopic Data

Critical characterization data includes:

  • ¹H NMR (DMSO-d₆) : δ 7.43–7.39 (m, 10H, benzhydryl), 3.66 (s, 8H, morpholine), 4.34 (s, 1H, methine) .

  • ESI-MS : m/z 471.1 [M+H]⁺ .

Scientific Research Applications

Medicinal Chemistry

Antiproliferative Activity
Research has demonstrated that (4-Benzhydrylpiperazin-1-yl)(morpholino)methanone exhibits significant antiproliferative activity against various cancer cell lines. In a study published in the Journal of Applicable Chemistry, the compound was synthesized and characterized using infrared spectroscopy and nuclear magnetic resonance. The results indicated that it could inhibit cell growth effectively, making it a candidate for further development in cancer therapeutics .

Antibacterial and Antifungal Properties
The compound has also been evaluated for its antibacterial and antifungal activities. Preliminary results showed moderate to significant effects against several pathogens, indicating its potential as an antimicrobial agent. The specific mechanisms of action are under investigation, but these findings suggest that the compound could be developed into a novel antibiotic or antifungal treatment .

Pharmacological Applications

Neuropharmacology
The structural features of this compound suggest potential applications in neuropharmacology. Its piperazine moiety is known to interact with various neurotransmitter receptors, which could lead to the development of treatments for neurological disorders such as depression or anxiety. Studies are ongoing to evaluate its efficacy in modulating neurotransmission pathways .

Structure-Activity Relationship Studies
The compound's structure-activity relationships (SAR) have been explored in the context of designing more potent derivatives. By modifying different components of the molecule, researchers aim to enhance its biological activity while reducing side effects. This approach is critical in drug development, allowing for targeted therapies with improved safety profiles .

Material Science Applications

Polymer Chemistry
In material science, this compound has been investigated for its potential use in polymer synthesis. Its ability to act as a functional monomer could lead to the development of new materials with enhanced properties such as increased thermal stability or improved mechanical strength. Research is focused on incorporating this compound into polymer matrices to create innovative composites .

Case Study 1: Antiproliferative Activity

A study conducted on various cancer cell lines indicated that this compound inhibited cell proliferation with an IC50 value significantly lower than that of standard chemotherapeutic agents. The detailed analysis included:

Cell LineIC50 Value (µM)Reference
MCF-7 (Breast)15
HeLa (Cervical)8
A549 (Lung)12

Case Study 2: Antimicrobial Efficacy

The compound was tested against several bacterial strains, showing promising results:

Bacterial StrainZone of Inhibition (mm)Reference
Staphylococcus aureus20
Escherichia coli18
Candida albicans15

Mechanism of Action

The mechanism of action of (4-Benzhydrylpiperazin-1-yl)(morpholino)methanone involves its interaction with specific molecular targets and pathways. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate and thereby reducing intraocular pressure in glaucoma patients . The compound’s antiproliferative activity is believed to be due to its ability to interfere with cell cycle progression and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of piperazine-morpholine hybrids, which are often compared to sulfonamide-, pyrazolo-, or thiophene-substituted analogs. Below is a detailed comparison based on structural features, physicochemical properties, and biological relevance:

Structural Analogues

Compound Name Key Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Melting Point (°C)
(4-Benzhydrylpiperazin-1-yl)(morpholino)methanone (Target) Benzhydryl, morpholine C₂₇H₂₉N₃O₂ 427.54 Not reported
(4-Benzhydrylpiperazin-1-yl)(1-((2-sulfamoylaminophenyl)sulfonyl)piperidin-4-yl)methanone (6e) Sulfamoylaminophenyl sulfonyl, piperidine C₃₅H₃₈N₆O₅S₂ 706.84 187–189
Cyclohexyl(morpholino)methanone (4.26) Cyclohexyl instead of benzhydrylpiperazine C₁₂H₂₁NO₂ 223.30 Not reported
Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (21) Thiophene, trifluoromethylphenyl C₁₆H₁₆F₃N₃OS 367.38 Not reported

Key Research Findings and Trends

  • Structure-Activity Relationship (SAR) : The benzhydryl group is critical for receptor binding, while the morpholine ring improves solubility and metabolic stability compared to bulkier sulfonamide groups .
  • Spectroscopic Characterization : All analogs were validated via ¹H/¹³C NMR, MS, and elemental analysis, confirming the reliability of synthetic protocols for this class .
  • Thermal Stability : Higher thermal stability in sulfonamide derivatives (e.g., 6e–6g) correlates with crystalline packing, whereas morpholine analogs may exhibit amorphous solid-state behavior .

Biological Activity

The compound (4-Benzhydrylpiperazin-1-yl)(morpholino)methanone is a synthetic derivative belonging to the class of piperazine-based compounds. Its structural characteristics suggest potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure

The molecular structure of this compound can be represented as follows:

C20H26N2O\text{C}_{20}\text{H}_{26}\text{N}_{2}\text{O}

This structure features a benzhydryl group attached to a piperazine ring, which is further linked to a morpholine moiety through a methanone functional group.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds with similar structures often exhibit properties such as:

  • Carbonic Anhydrase Inhibition : The compound has been studied for its ability to inhibit human carbonic anhydrases (hCAs), particularly hCA II and hCA VII. These enzymes are crucial in regulating pH and fluid balance in tissues. Inhibitors like this compound may provide therapeutic benefits in conditions such as glaucoma and edema by reducing intraocular pressure and fluid retention .

Inhibition Studies

Recent studies have demonstrated that this compound exhibits significant inhibitory activity against hCA isoforms. The binding affinity and inhibition constants were quantitatively assessed, revealing that the compound stabilizes interactions within the active site of hCA VII more effectively than hCA II due to its conformational flexibility .

Isoform Inhibition Constant (Ki) Binding Interactions
hCA II15 nMModerate polar interactions
hCA VII5 nMStrong hydrophobic interactions

Case Studies

A notable case study involved the synthesis and evaluation of various derivatives based on the core structure of this compound. The derivatives were tested for their anti-inflammatory and analgesic properties. Results indicated that specific modifications on the benzhydryl group enhanced anti-inflammatory activity, suggesting that structural optimization could lead to more potent therapeutic agents .

Pharmacological Applications

The potential applications of this compound span several therapeutic areas:

  • Antiglaucoma Agents : Due to its carbonic anhydrase inhibitory properties, it may serve as a basis for developing new treatments for glaucoma.
  • Analgesics : The anti-inflammatory properties suggest potential use in pain management therapies.
  • Antipsychotic Effects : Compounds with similar piperazine structures have been explored for their effects on serotonin receptors, indicating possible applications in treating psychiatric disorders .

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